molecular formula C5H10ClFN2O B13398927 cis-4-Fluoro-L-prolinamide hydrochloride

cis-4-Fluoro-L-prolinamide hydrochloride

Cat. No.: B13398927
M. Wt: 168.60 g/mol
InChI Key: YIEACUBSPQGCLW-UHFFFAOYSA-N
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Description

cis-4-Fluoro-L-prolinamide hydrochloride is a fluorinated derivative of the amino acid proline, characterized by a fluorine atom in the cis-4 position of the pyrrolidine ring and an amide functional group. Its molecular formula is C₅H₁₀ClFN₂O, with a molecular weight of 169.58 g/mol (free base: 133.12 g/mol) and CAS number 1001354-51-3 . This compound is widely used in pharmaceutical and biochemical research, particularly in peptide synthesis and as a chiral building block. The fluorine atom enhances metabolic stability and modulates electronic properties, making it valuable in drug design .

Properties

IUPAC Name

4-fluoropyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEACUBSPQGCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of cis-4-Fluoro-L-proline Derivatives

The synthesis of cis-4-fluoro-L-proline derivatives typically begins with trans-4-hydroxy-L-proline derivatives. These can be converted into cis-4-fluoro-L-proline through fluorination reactions. One method involves using diethylaminosulfur trifluoride (DAST), which provides good yields but is highly toxic and unsuitable for industrial use. Another approach uses the Ishikawa reagent in the presence of a hydrogen fluoride-scavenger, offering safer conditions and higher purity.

Fluorination Techniques

  • DAST Method : This method uses diethylaminosulfur trifluoride for fluorination but is limited by the toxicity and instability of DAST.
  • Ishikawa Reagent Method : Offers a safer alternative with better yield and purity, suitable for industrial applications.
  • Morpholinosulfur Trifluoride Method : Used in deoxyfluorination reactions, this method is effective for synthesizing both cis and trans isomers of 4-fluoro-L-proline with high selectivity.

Conversion to cis-4-Fluoro-L-prolinamide Hydrochloride

After obtaining cis-4-fluoro-L-proline , it can be converted into This compound through amide formation reactions. This typically involves reacting the amino group of cis-4-fluoro-L-proline with an appropriate amide-forming reagent, followed by hydrochloride salt formation.

Detailed Synthesis Steps

  • Starting Material Preparation : Begin with trans-4-hydroxy-L-proline derivatives.
  • Fluorination : Use the Ishikawa reagent or morpholinosulfur trifluoride for safer and more efficient fluorination.
  • Amide Formation : React cis-4-fluoro-L-proline with an amide-forming reagent (e.g., ammonia or an amine) under appropriate conditions.
  • Hydrochloride Salt Formation : Treat the resulting amide with hydrochloric acid to form the hydrochloride salt.

Research Findings and Data

Yield and Purity

  • Yield : The yield of cis-4-fluoro-L-proline derivatives can vary depending on the fluorination method. The Ishikawa reagent method offers higher yields and purity compared to traditional DAST methods.
  • Purity : High purity is crucial for pharmaceutical applications. The Ishikawa reagent method provides products with high purity, making it suitable for industrial-scale synthesis.

Stability and Selectivity

  • Stability : The stability of cis-4-fluoro-L-proline derivatives is important for storage and handling. Studies show that these compounds can be stable under appropriate conditions.
  • Selectivity : The use of morpholinosulfur trifluoride allows for high selectivity in forming the desired cis isomer, minimizing unwanted side reactions.

Automation and Efficiency

  • Automation : The synthesis of cis-4-fluoro-L-proline derivatives can be automated, especially in radiofluorination processes, which enhances efficiency and reduces manual handling risks.
  • Efficiency : Automated processes can significantly reduce reaction times and improve yields, as seen in the synthesis of cis-4-[18F]fluoro-L-proline .

Chemical Reactions Analysis

Key Steps:

  • Fluorination of Precursors : Morpholinosulfur trifluoride (MOST) is commonly used to introduce fluorine at the 4-position of proline derivatives. For example, (2S,4R)-N-Boc-4-hydroxy-L-proline undergoes fluorination to yield the cis-fluoro intermediate .

  • Hydrolysis of Esters : Methyl ester derivatives (e.g., 1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate) are hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 0–20°C for 2 hours, achieving >95% conversion to the carboxylic acid .

  • Deprotection : Acidic deprotection with hydrochloric acid (HCl) removes Boc groups, yielding the final hydrochloride salt. For instance, treatment with 4 M HCl at 60°C for 5 minutes provides high-purity cis-4-fluoro-L-prolinamide hydrochloride .

Reaction Conditions and Yields:

Reaction StepConditionsYield/PuritySource
Fluorination with MOST110°C, 15 min in acetonitrileSingle diastereomer
Ester HydrolysisLiOH in THF, 0–20°C, 2 h96%
Acidic Deprotection4 M HCl, 60°C, 5 min>99% radiochemical purity

Stability Under Acidic and Basic Conditions

The compound exhibits stability in acidic environments but undergoes decomposition under strong bases:

  • Acidic Stability : Stable in 2 M HCl at 60°C for 5 minutes, making it suitable for peptide synthesis .

  • Base Sensitivity : Prolonged exposure to LiOH or NaOH leads to racemization or ring-opening reactions .

Reactivity in Peptide Bond Formation

The fluorine substituent influences the conformational equilibrium of the pyrrolidine ring, affecting peptide bond geometry:

  • Cis/Trans Isomerism : The 4-fluoro group stabilizes the exo puckering of the pyrrolidine ring, promoting a higher population of trans peptide bonds compared to non-fluorinated proline analogs .

  • Enhanced Rigidity : Fluorine’s electron-withdrawing effect increases the energy barrier for ring puckering, reducing conformational flexibility and enhancing peptide stability .

Comparative Peptide Bond Populations:

CompoundCis Peptide Bond (%)Trans Peptide Bond (%)Source
cis-4-Fluoro-L-prolinamide35–4060–65
L-Proline50–5545–50

Radiofluorination for PET Imaging

cis-4-[18F]Fluoro-L-prolinamide ([18F]1) is synthesized via nucleophilic radiofluorination:

  • Precursor : Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate.

  • Reaction : K[18F]F/Kryptofix 222 in acetonitrile at 110°C for 15 minutes, followed by HCl deprotection .

Radiochemical Performance:

ParameterValueSource
Radiochemical Yield (RCY)41 ± 3.6%
Molar Activity>0.320 GBq/μmol
Synthesis Time59 ± 1.9 min

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

CompoundKey Reactivity DifferencesSource
4-Fluoro-L-prolineLacks amide group; lower solubility in polar solvents
Cis-3-Fluoro-L-prolinamideFluorine at 3-position alters ring puckering
L-ProlineNon-fluorinated; higher conformational flexibility

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development Cis-4-Fluoro-L-prolinamide hydrochloride is a building block in synthesizing novel pharmaceuticals, particularly for drugs targeting neurological disorders, due to its unique structural properties . Fluorine's incorporation into drug molecules can enhance bioactivity and metabolic stability .
  • Peptide Synthesis This compound is frequently used in peptide synthesis to enhance stability and bioactivity, crucial for drug formulation in the biotechnology industry .
  • Research on Protein Folding this compound is used in studies on protein folding and stability, offering insights into diseases related to misfolded proteins .
  • Asymmetric Synthesis In asymmetric synthesis, it allows chemists to produce chiral compounds with high selectivity, which is essential for creating effective therapeutic agents .
  • Biochemical Research Researchers use this compound to explore its effects on enzyme activity and metabolic pathways, contributing to developing targeted therapies in medicine .
  • PET Imaging Agents Cis- and trans-4-[18F]fluoro-l-proline are used as positron emission tomography (PET) imaging agents for detecting diseases like pulmonary fibrosis and various carcinomas . However, one study showed that cis-4-[(18)F]fluoro-l-proline failed to detect most types of human tumors, suggesting it may not be suitable as a tumor-seeking agent .
  • Radiosynthesis Cis-4-fluoro-l-proline can be prepared from (2 S,4 R)- N-Boc-4-hydroxy-l-proline, involving fluorination with morpholinosulfur trifluoride to prevent side reactions .

Additional Applications

Mechanism of Action

The mechanism of action of cis-4-Fluoro-L-prolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can significantly influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

cis-4-Hydroxy-D-proline Hydrochloride

  • Structure : Features a hydroxyl (-OH) group in the cis-4 position but in the D-configuration (vs. L-configuration in the target compound).
  • Molecular Formula: C₅H₁₀ClNO₃; Molecular Weight: 167.59 g/mol; CAS: 77449-94-6 .
  • Key Differences: Stereochemistry: The D-configuration may reduce compatibility with biological systems optimized for L-amino acids. Functional Group: Hydroxyl vs. fluorine. The -OH group increases polarity and hydrogen-bonding capacity but may reduce metabolic stability compared to fluorine. Applications: Primarily used in peptide modification and enzyme studies, whereas the fluoro derivative is favored in contexts requiring enhanced stability .

cis-4-Hydroxy-L-proline Methyl Ester Hydrochloride

  • Structure : Contains a methyl ester (-COOCH₃) instead of an amide (-CONH₂) and a hydroxyl group in the cis-4 position.
  • Molecular Formula: C₆H₁₂ClNO₃; CAS: Not explicitly listed (synonyms include methyl cis-4-hydroxy-L-proline hydrochloride) .
  • Key Differences: Ester vs. Bioactivity: The methyl ester is often a prodrug form, whereas the amide in cis-4-fluoro-L-prolinamide is directly bioactive .

cis-4-Phenylthio-L-proline Hydrochloride

  • Structure : Substituted with a phenylthio (-SPh) group in the cis-4 position.
  • Molecular Formula: C₁₁H₁₄ClNO₂S; Molecular Weight: 259.75 g/mol; CAS: 105107-84-4 .
  • Key Differences: Bulk and Lipophilicity: The phenylthio group significantly increases molecular weight and lipophilicity, which may enhance binding to hydrophobic targets but reduce solubility.

cis-2,5-Dimethyl-pyrrolidine Hydrochloride

  • Structure : Lacks the carboxylic acid/amide moiety and features methyl groups at positions 2 and 5.
  • Molecular Formula : C₆H₁₄ClN ; CAS : 4209-65-8 .
  • Key Differences :
    • Functional Simplicity : Absence of polar groups reduces hydrogen-bonding capacity, limiting use in peptide synthesis.
    • Applications : Primarily a scaffold for heterocyclic chemistry rather than bioactive peptide analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Configuration Key Applications
cis-4-Fluoro-L-prolinamide HCl C₅H₁₀ClFN₂O 169.58 1001354-51-3 -F, -CONH₂ L, cis Drug design, peptide synthesis
cis-4-Hydroxy-D-proline HCl C₅H₁₀ClNO₃ 167.59 77449-94-6 -OH D, cis Enzyme studies, chiral resolution
cis-4-Hydroxy-L-proline methyl ester HCl C₆H₁₂ClNO₃ ~181.62 (estimated) N/A -OH, -COOCH₃ L, cis Prodrug development
cis-4-Phenylthio-L-proline HCl C₁₁H₁₄ClNO₂S 259.75 105107-84-4 -SPh L, cis Sulfur chemistry, receptor binding
cis-2,5-Dimethyl-pyrrolidine HCl C₆H₁₄ClN 151.64 4209-65-8 -CH₃ (positions 2,5) cis Heterocyclic scaffold synthesis

Biological Activity

Cis-4-Fluoro-L-prolinamide hydrochloride is a fluorinated derivative of proline, characterized by its unique structural features that include a fluorine atom at the 4-position of the proline ring. This compound, with the chemical formula CHClFNO and CAS number 426844-23-7, has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity against certain bacterial strains. The specific mechanisms of action are still under investigation, but the compound's structural modifications may enhance its efficacy compared to non-fluorinated analogs.

Interaction Studies

Interaction studies have focused on the compound's binding affinity and activity against various biological targets. These investigations are crucial for understanding its therapeutic potential and how it may be utilized in drug design and development.

Summary of Biological Activities

Activity Type Potential Efficacy Notes
AntimicrobialEffective against certain bacterial strainsMechanism of action under study
AntiviralPotential efficacy against viral pathogensLimited detailed studies available
Binding AffinityInteraction with biological targetsImportant for drug design

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against specific Gram-positive and Gram-negative bacterial strains. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound enhance its antibacterial effects.

Case Study 2: Antiviral Potential

In vitro assays have been initiated to evaluate the antiviral activity of this compound against common viral infections. Early results show promise; however, further research is needed to confirm these findings and elucidate the mechanisms involved.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other fluorinated compounds. The following table summarizes notable comparisons:

Compound Name Structural Features Unique Aspects
L-ProlineNatural amino acid without fluorineFundamental building block in protein synthesis
4-Fluoro-L-prolineSimilar structure but lacks amide functionalityDirectly related but different reactivity
Cis-3-Fluoro-L-prolinamideFluorination at a different positionPotentially different biological activity

The unique combination of fluorinated proline structure and amide functionality in this compound may enhance its biological activity compared to non-fluorinated analogs.

Q & A

Basic: What analytical methods are recommended for characterizing the purity and stereochemical integrity of cis-4-Fluoro-L-prolinamide hydrochloride?

Methodological Answer:

  • RP-HPLC : Utilize reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) for purity assessment. Validate using accuracy parameters (e.g., recovery rates ≥96%) as outlined in pharmacopeial protocols .
  • Chiral Analysis : Measure optical rotation ([α]D) in acetic acid/water (4:1) to confirm stereochemistry, with deviations ≤0.5° indicating batch consistency .
  • Spectroscopic Techniques : FTIR can verify functional groups (amide bonds, fluoro substitution) by comparing peaks to reference spectra .
  • Pharmacopeial Tests : Conduct chloride identification (silver nitrate reaction) and heavy metal analysis (limit ≤20 μg/g) per USP guidelines .

Basic: How should researchers ensure stability during storage of this compound?

Methodological Answer:

  • Storage Conditions : Store lyophilized powder at -20°C for ≤3 years; solutions in anhydrous solvents (e.g., DMSO) at -80°C for ≤1 year to prevent hydrolysis .
  • Stability Monitoring : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and track purity via HPLC. Loss on drying should not exceed 5.0% .

Basic: What synthetic precursors or analogs are critical for comparative studies of this compound?

Methodological Answer:

  • Key Analogs : Compare conformational behavior with cis-4-Hydroxy-D-proline hydrochloride (CAS 77449-94-6) and cyclohexyl-substituted proline derivatives (e.g., 4S-4-Cyclohexyl-L-proline esters) to assess fluorination effects .
  • Synthetic Intermediates : Use Boc-protected intermediates for stepwise fluorination and amidation to minimize racemization .

Advanced: How can researchers resolve contradictions in reported biological activity across cell models?

Methodological Answer:

  • Orthogonal Assays : Validate results using both cell viability assays (e.g., MTT) and target-specific methods (e.g., enzyme inhibition kinetics).
  • Variable Control : Standardize cell passage numbers, serum batches, and incubation times to reduce inter-lab variability .
  • Data Triangulation : Cross-reference with structural analogs (e.g., unfluorinated prolinamides) to isolate fluoro-specific effects .

Advanced: What computational or experimental approaches elucidate the conformational impact of 4-fluoro substitution on proline ring puckering?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H-19^{19}F coupling constants and 13^{13}C chemical shifts to map ring puckering (Cγ-endo vs. Cγ-exo) .
  • Molecular Dynamics (MD) : Simulate energy barriers for proline ring inversion in aqueous vs. hydrophobic environments .

Basic: How should researchers validate synthetic yields and enantiomeric excess (ee) during scale-up?

Methodological Answer:

  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ninhydrin staining) and optimize fluorination conditions (e.g., DAST reagent stoichiometry).
  • Enantiomeric Purity : Determine ee using chiral HPLC with a cellulose-based column or polarimetry ([α]D = +8.7° ± 0.5° for L-configuration) .

Advanced: What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

Methodological Answer:

  • Crystallization Control : Use anti-solvent addition (e.g., diethyl ether) under nitrogen to ensure consistent HCl salt stoichiometry.
  • Quality Metrics : Track hygroscopicity via Karl Fischer titration (water content ≤0.1%) and confirm stoichiometry via elemental analysis (C/N ratio) .

Basic: What pharmacopeial standards apply to this compound’s quality control?

Methodological Answer:

  • Purity Criteria : Follow USP general chapters for sulfated ash (≤1.0 mg/g), heavy metals (≤20 μg/g), and clarity of solution tests (1 g/10 mL water) .
  • Documentation : Generate certificates of analysis (COA) with lot-specific HPLC chromatograms and optical rotation data .

Advanced: How does fluoro substitution affect solubility and formulation compatibility compared to non-halogenated prolinamides?

Methodological Answer:

  • Solubility Profiling : Compare logP values (calculated vs. experimental) in buffers (pH 1.2–7.4) using shake-flask methods.
  • Excipient Screening : Test compatibility with hydrophilic polymers (e.g., HPMC) via stability-indicating assays (e.g., DSC/TGA) .

Advanced: What mechanistic studies are needed to clarify its role in modulating protein-protein interactions?

Methodological Answer:

  • SPR/BLI Binding Assays : Quantify affinity for target proteins (e.g., SH3 domains) under varying ionic strengths.
  • Mutagenesis Studies : Compare binding kinetics with proline mutants (e.g., 4-hydroxy or 4-methyl substitutions) .

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